Dimethylarsinate

Catalog No.
S572143
CAS No.
15132-04-4
M.F
C2H6AsO2-
M. Wt
136.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylarsinate

CAS Number

15132-04-4

Product Name

Dimethylarsinate

IUPAC Name

dimethylarsinate

Molecular Formula

C2H6AsO2-

Molecular Weight

136.99 g/mol

InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/p-1

InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-M

SMILES

C[As](=O)(C)[O-]

Synonyms

Acid, Cacodylic, Acid, Dimethylarsinic, Cacodylate, Cacodylic Acid, Dimethylarsinate, Dimethylarsinic Acid

Canonical SMILES

C[As](=O)(C)[O-]

Description

Dimethylarsinate is the arsenic oxoanion that is the conjugate base of dimethylarsinic acid. It is functionally related to an arsinate. It is a conjugate base of a dimethylarsinic acid.
Cacodylic acid is the chemical compound with the formula (CH3)2AsO2H. Derivatives of cacodylic acid, cacodylates, were frequently used as herbicides. For example, Agent Blue, one of the chemicals used during the Vietnam War, is a mixture of cacodylic acid and sodium cacodylate. Sodium cacodylate is frequently used as a buffering agent in the preparation and fixation of biological samples for transmission electron microscopy. Cacodylic acid is highly toxic by ingestion, inhalation, or skin contact. Once thought to be a byproduct of inorganic arsenic detoxification, it is now believed to have serious health consequences of its own. It has been shown to be teratogenic in rodents, most often causing cleft palate but also fetal fatality at high doses. It has been shown to be genotoxic in human cells, causing apoptosis and also decreased DNA production and shorter DNA strands. While not itself a strong carcinogen, cacodylic acid does promote tumors in the presence of carcinogens in organs such as the kidneys and liver. (Wikipedia).
An arsenical that has been used as a dermatologic agent and as an herbicide.

Dimethylarsinate is an organoarsenic compound characterized by the chemical formula C2H6AsO2\text{C}_2\text{H}_6\text{AsO}_2^-. It is the conjugate base of dimethylarsinic acid, which is a methylated form of arsenic. This compound is primarily found in the environment as a result of microbial methylation processes, where inorganic arsenic is converted into organic forms by various microorganisms, including bacteria, yeasts, and algae . Dimethylarsinate plays a significant role in arsenic biogeochemistry and has implications for both environmental science and toxicology.

, including:

  • Oxidation: Dimethylarsinate can be oxidized to form arsenate or other oxidation states of arsenic. For instance, studies have shown that it can be oxidized to monomethylarsonic acid (monomethylarsinate) and subsequently to arsenate under specific conditions .
  • Reduction: This compound can also participate in reduction reactions, leading to the formation of lower oxidation states of arsenic.
  • Substitution Reactions: Dimethylarsinate can engage in nucleophilic substitution reactions due to the presence of the arsenic atom, which can act as a central atom in various coordination complexes.

Dimethylarsinate exhibits notable biological activity, particularly regarding its toxicity and interaction with biological systems. It has been found to be less toxic than inorganic arsenic compounds but still poses health risks. Its biological effects include:

  • Toxicity: While less toxic than its inorganic counterparts, dimethylarsinate can still cause cellular damage and has been associated with various adverse health effects.
  • Metabolism: Microorganisms can metabolize dimethylarsinate, leading to its transformation into other arsenic species. This metabolic pathway is crucial for understanding arsenic cycling in the environment .

Dimethylarsinate can be synthesized through several methods:

  • Methylation of Inorganic Arsenic: The most common method involves the methylation of inorganic arsenic species by microbial activity or chemical methylating agents.
  • Chemical Synthesis: Laboratory synthesis may involve reacting dimethylarsinic acid with bases or other reagents to produce dimethylarsinate salts .
  • Extraction from Natural Sources: Dimethylarsinate can also be extracted from environments where microbial methylation occurs naturally.

Dimethylarsinate has various applications, including:

  • Agriculture: Used as a herbicide and pesticide due to its properties as an organoarsenic compound.
  • Veterinary Medicine: Sodium dimethylarsinate is utilized in veterinary medicine for treating conditions such as anemia and eczema .
  • Research: It serves as a model compound in studies exploring arsenic biogeochemistry and toxicology.

Interaction studies on dimethylarsinate focus on its behavior in biological systems and environmental contexts. Key findings include:

  • Microbial Interactions: Various microorganisms can utilize dimethylarsinate as a carbon source, leading to its degradation and transformation into less toxic forms.
  • Toxicological Studies: Research indicates that dimethylarsinate interacts with cellular components, potentially disrupting metabolic pathways and leading to oxidative stress .

Dimethylarsinate shares similarities with several other organoarsenic compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Dimethylarsinic AcidC2H7AsO2Precursor to dimethylarsinate; more acidic in nature.
Monomethylarsonic AcidC1H3AsO2Intermediate in arsenic metabolism; more toxic than dimethylarsinate.
TrimethylarsineC3H9AsVolatile; used primarily in industrial applications; distinct from the non-volatile nature of dimethylarsinate.
ArsenateAsO4^3-Inorganic form; highly toxic; serves as a reference point for comparing organic forms.

Dimethylarsinate's unique characteristics lie in its balance between toxicity and biological activity, making it an important subject for further research in environmental science and toxicology.

Hydrogen Bond Acceptor Count

2

Exact Mass

136.958374 g/mol

Monoisotopic Mass

136.958374 g/mol

Heavy Atom Count

5

Other CAS

15132-04-4

Metabolism Metabolites

Arsenic and its metabolites are primarily excreted in the urine. (L2)

Dates

Modify: 2024-02-18

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